![molecular formula C14H19BrN2O B8045600 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045600.png)
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide is a complex organic compound with a bicyclic structure. It is known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a carbamoyl-modified azabicyclo[2.2.1]heptane ring, which is further associated with a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-carbamoyl-1-azabicyclo[221]heptan-1-ium bromide typically involves multiple steps, starting with the formation of the bicyclic azabicyclo[221]heptane core This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, temperature, and reaction time are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions at different positions on the bicyclic ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Scientific Research Applications
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.2]octan-1-ium bromide
1-Benzyl-4-carbamoyl-1-azabicyclo[3.2.1]octan-1-ium bromide
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium chloride
These compounds share structural similarities but differ in their ring sizes and substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.BrH/c15-13(17)14-6-8-16(11-14,9-7-14)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H-,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVDSJYKNVBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(C2)C(=O)N)CC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
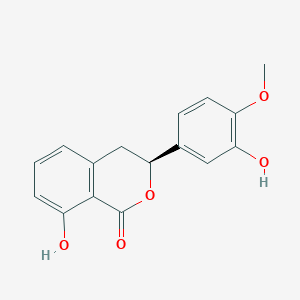
![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B8045520.png)
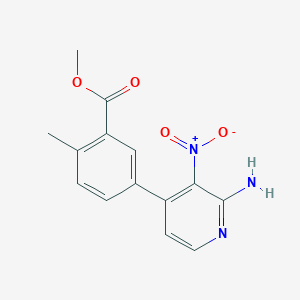
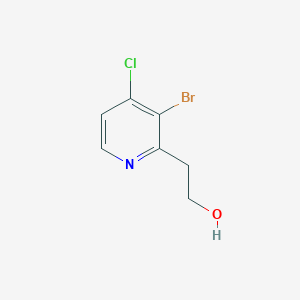
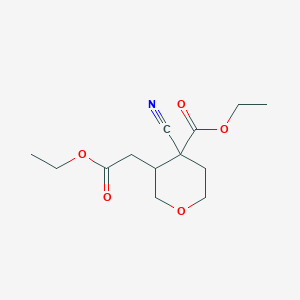
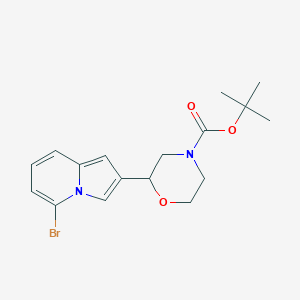
![2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8045551.png)
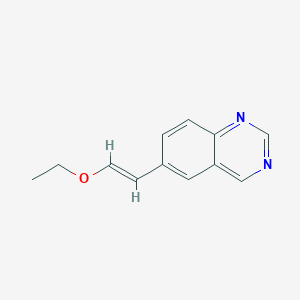
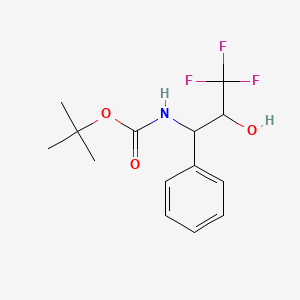
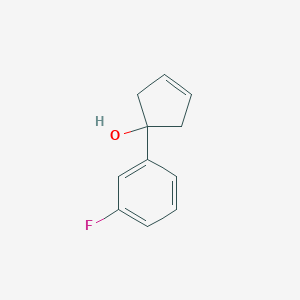
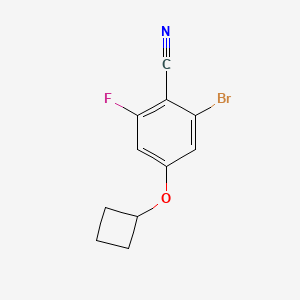
![6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8045595.png)
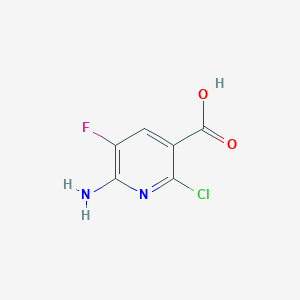
![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)
